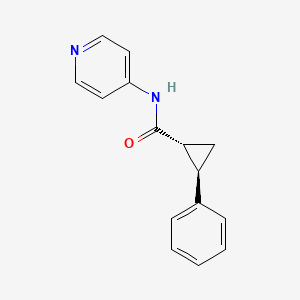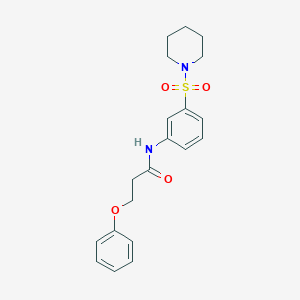![molecular formula C12H12FN3OS B7636733 N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide, also known as FMT or BAY 73-6691, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT belongs to a class of compounds known as positive allosteric modulators of the AMPA receptor, which are believed to enhance synaptic transmission and improve cognitive function.
作用機序
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide is believed to work by binding to a specific site on the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity. By binding to this site, this compound is thought to enhance the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can enhance synaptic transmission and improve cognitive function in animal models. Specifically, this compound has been shown to improve memory retention and retrieval, as well as increase the number and strength of synaptic connections in the brain. Additionally, this compound has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are important for cognitive function.
実験室実験の利点と制限
One of the main advantages of N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide as a research tool is its specificity for the AMPA receptor, which allows researchers to selectively target this receptor and study its effects on synaptic transmission and plasticity. Additionally, this compound has been shown to have minimal toxicity and side effects in animal models, making it a relatively safe and reliable research tool.
However, one limitation of this compound is its limited bioavailability and rapid metabolism, which can make it difficult to achieve consistent and reproducible results in lab experiments. Additionally, this compound has not yet been extensively studied in humans, and its safety and efficacy in humans are still largely unknown.
将来の方向性
There are several potential future directions for research on N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide and its therapeutic applications. One area of interest is the development of more potent and selective AMPA receptor modulators, which could have even greater therapeutic potential for cognitive disorders. Additionally, further studies are needed to explore the safety and efficacy of this compound in humans, as well as its potential for use in combination with other cognitive enhancers. Finally, more research is needed to better understand the mechanisms underlying the effects of this compound on synaptic transmission and plasticity, which could lead to the development of new treatments for cognitive disorders.
合成法
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-iodoaniline with 2-(methylamino)-thiazole-4-carboxylic acid, followed by acetylation with acetic anhydride. Another common method involves the reaction of 3-fluoro-4-chloroaniline with 2-(methylamino)-thiazole-4-carboxylic acid, followed by acetylation with acetic anhydride and subsequent purification.
科学的研究の応用
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can enhance synaptic transmission and improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer in humans.
特性
IUPAC Name |
N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-7(17)15-8-3-4-9(10(13)5-8)11-6-18-12(14-2)16-11/h3-6H,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIJZGQUQVBOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)NC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)


![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
